Bradykinin acetate salt Bradykinin acetate salt Endogenous bradykinin receptor peptide agonist. Displays selectivity at bradykinin B2 receptor over B1. Formed following pathophysiological stimuli such as inflammation, tissue damage or anoxia. Implicated in pain conditions associated with trauma and inflammation.
Bradykinin is a 9-amino acid peptide that dilates blood vessels and consequently reduces blood pressure by inducing the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor. It also contracts non-vascular smooth muscle in the bronchus and gastrointestinal tract, increases vascular permeability, and is involved in the mechanism of pain mediation. The discovery of bradykinin-potentiating peptides from snake venom led to the discovery of a class of highly-effective anti-hypertensive drugs, the ACE inhibitors, which have been shown to prevent angiotensin-converting enzyme’s inactivation of bradykinin.
Bradykinin is a physiologically and pharmacologically active peptide of the kinin group of proteins, consisting of nine amino acids.
Brand Name: Vulcanchem
CAS No.: 6846-03-3
VCID: VC0549345
InChI: InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1
SMILES: CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Molecular Formula: C50H73N15O11
Molecular Weight: 1060.22

Bradykinin acetate salt

CAS No.: 6846-03-3

Cat. No.: VC0549345

Molecular Formula: C50H73N15O11

Molecular Weight: 1060.22

* For research use only. Not for human or veterinary use.

Bradykinin acetate salt - 6846-03-3

Specification

CAS No. 6846-03-3
Molecular Formula C50H73N15O11
Molecular Weight 1060.22
IUPAC Name acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Standard InChI InChI=1S/C50H73N15O11.C2H4O2/c51-32(16-7-21-56-49(52)53)45(72)65-25-11-20-39(65)47(74)64-24-9-18-37(64)43(70)58-28-40(67)59-34(26-30-12-3-1-4-13-30)41(68)62-36(29-66)46(73)63-23-10-19-38(63)44(71)61-35(27-31-14-5-2-6-15-31)42(69)60-33(48(75)76)17-8-22-57-50(54)55;1-2(3)4/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,70)(H,59,67)(H,60,69)(H,61,71)(H,62,68)(H,75,76)(H4,52,53,56)(H4,54,55,57);1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,38-,39-;/m0./s1
SMILES CC(=O)O.C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
Boiling Point N/A
Melting Point N/A

Introduction

Chemical Structure and Properties

Bradykinin acetate salt is a white fine crystalline powder derived from the nonapeptide bradykinin. It exhibits notable stability and solubility characteristics that make it suitable for research and pharmaceutical applications.

Chemical Identification

The compound is formally identified through several key parameters:

ParameterValue
CAS Number6846-03-3
Molecular FormulaC₅₀H₇₃N₁₅O₁₁
Molecular Weight1060.22
Physical StateWhite fine crystalline powder
Density1.5±0.1 g/cm³
LogP-0.82
Index of Refraction1.693
Water SolubilitySoluble
Recommended Storage0°C

The compound is known by several synonyms including Bradykinin xacetate salt, Kallidin I, Kallidin-9, BRS-640, and Bradykinin (human, mouse, rat, bovine) acetate .

Structural Characteristics

Bradykinin acetate salt consists of the bradykinin peptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) combined with acetate counterions. The peptide sequence creates a specific three-dimensional conformation that enables selective binding to bradykinin receptors. The acetate salt form enhances stability and solubility properties compared to the free peptide form .

Biological Activity and Functions

Bradykinin acetate salt exhibits diverse biological activities that reflect its importance in multiple physiological systems.

Cardiovascular Effects

Bradykinin acetate functions as a potent endothelium-dependent vasodilator, leading to reduced blood pressure. This action occurs primarily through stimulation of endothelial cells to release nitric oxide and prostacyclin, both powerful vasodilators. Interestingly, in certain contexts, it can also elicit vasoconstriction, demonstrating its complex regulatory role in vascular function .

The compound has demonstrated significant effects on cardiovascular parameters including:

  • Systemic blood pressure regulation

  • Stimulation of respiration

  • Contraction of the nictitating membrane

  • Modulation of fluid and electrolyte balance

Inflammatory Mediation

As an inflammatory mediator, bradykinin acetate salt plays essential roles in the body's response to tissue injury. In inflammatory conditions, it increases vascular permeability, facilitating the movement of immune cells and molecules to affected tissues. This action contributes to the cardinal signs of inflammation including redness, swelling, and pain .

In cultured endothelial cells, bradykinin has been shown to promote rapid dissociation of the endothelial nitric oxide synthase (eNOS):B2 receptor complex, a critical step in its vasodilatory pathway .

Smooth Muscle Effects

Beyond vascular effects, bradykinin acetate salt induces contraction of non-vascular smooth muscle, particularly in the bronchus and gastrointestinal tract. These actions contribute to its varied physiological effects throughout the body and explain some of its involvement in pathological conditions such as asthma .

Receptor Interactions and Signaling Mechanisms

The biological activities of bradykinin acetate salt are mediated through specific receptor interactions and downstream signaling events.

Bradykinin Receptor Types

Bradykinin acetate salt interacts with two primary receptor types:

ReceptorExpression PatternPrimary Functions
B1 ReceptorInduced after tissue injuryInflammation mediation, Pain signaling
B2 ReceptorConstitutively expressedVasodilation, Blood pressure regulation

The B2 receptor is the primary mediator of bradykinin's vasodilatory effects, while the B1 receptor becomes important in inflammatory and pain responses following tissue damage .

Signaling Pathways

Upon receptor binding, bradykinin acetate salt activates multiple intracellular signaling cascades:

  • Nitric oxide (NO) pathway: Stimulates the production of NO via endothelial nitric oxide synthase

  • Prostacyclin pathway: Increases production of prostaglandins, particularly prostacyclin (PGI2)

  • Calcium mobilization: Triggers intracellular calcium release, affecting cellular contraction

Research in healthy men has shown that bradykinin administration dose-dependently increased plasma concentrations of 6-oxo-PGF1α, the stable hydrolysis product of prostacyclin, suggesting potential applications as a probe for PGI2 production in pathological states .

Research Applications and Clinical Significance

Bradykinin acetate salt has proved valuable in numerous research contexts, offering insights into physiological mechanisms and potential therapeutic approaches.

Inflammatory Research

In the mouse gastrointestinal tract and pancreas, bradykinin has been shown to stimulate extravasation from postcapillary venules by two- to sevenfold. This effect occurs through interaction with B2 receptors and stimulation of tachykinin release from sensory nerves, highlighting bradykinin's role in neurogenic inflammation .

Safety AspectDetails
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335 (Skin irritation, Eye irritation, Respiratory irritation)
Precautionary StatementsP261-P280-P271 (Avoid breathing dust/fumes, Wear protective equipment, Use only outdoors or in well-ventilated areas)
WGK Germany3 (Severe hazard to waters)
Safety PhrasesS24/25

Recommended Protective Equipment

When handling bradykinin acetate salt, the following personal protective equipment is recommended:

  • Eye shields

  • Appropriate laboratory gloves

  • Type N95 (US) or type P1 (EN143) respirator filter

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